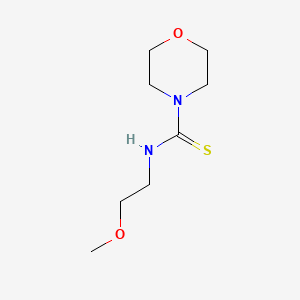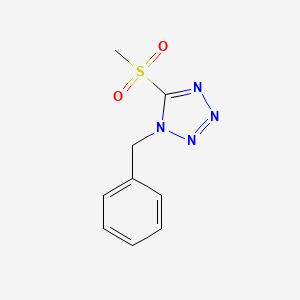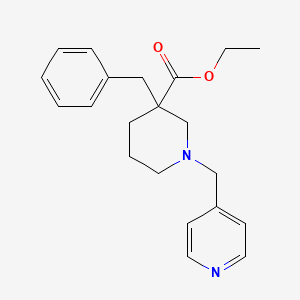
N-(2-methoxyethyl)-4-morpholinecarbothioamide
Descripción general
Descripción
N-(2-methoxyethyl)-4-morpholinecarbothioamide, also known as MET, is a chemical compound with a molecular formula of C9H18N2O2S. It is a white crystalline powder that is soluble in water and organic solvents. MET is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-4-morpholinecarbothioamide has a wide range of potential applications in scientific research. One of its most promising applications is in the field of cancer research. This compound has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-4-morpholinecarbothioamide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in cell signaling pathways that are important for cancer cell growth and survival. This compound has been shown to inhibit the activity of protein kinase B (AKT), a key signaling molecule that is often overexpressed in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-4-morpholinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyethyl)-4-morpholinecarbothioamide. One area of interest is in the development of novel cancer therapies that incorporate this compound as an adjuvant therapy. Another area of interest is in the development of new drugs that are structurally similar to this compound but have improved pharmacological properties. Finally, there is potential for research on the use of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-11-5-2-9-8(13)10-3-6-12-7-4-10/h2-7H2,1H3,(H,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFDINGKZHSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4542879.png)
![N-[4-(aminosulfonyl)phenyl]-4-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4542884.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B4542888.png)



![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopentylbutanamide](/img/structure/B4542925.png)

![4-chloro-N-{2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl}benzamide](/img/structure/B4542942.png)
![2-methoxy-4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl propionate](/img/structure/B4542950.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4542958.png)
![6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4542964.png)
![N-(3,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4542966.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4542970.png)